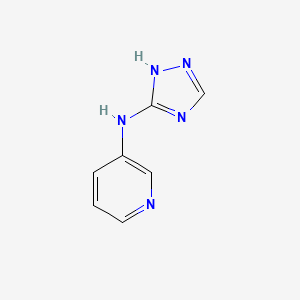

N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c1-2-6(4-8-3-1)11-7-9-5-10-12-7/h1-5H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVNKNHYNSXSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine is a compound characterized by the presence of both triazole and pyridine moieties, which contribute to its diverse biological activities. This article summarizes the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 164.18 g/mol. The unique combination of the pyridine ring and the triazole structure enhances its interaction with biological targets, making it a compelling candidate for drug discovery.

Synthesis Methods

The synthesis of triazole derivatives, including this compound, has been extensively studied. Various methods have been developed to create these compounds through cyclization reactions involving hydrazones and primary amines . The efficiency of these methods often leads to high yields and purity of the desired products.

Anticancer Activity

Research has shown that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance, derivatives of 3-amino-1,2,4-triazole have demonstrated potent antiproliferative effects against various cancer cell lines. A study highlighted that certain aryl-substituted 3-amino-1,2,4-triazoles showed not only antiproliferative activity but also antiangiogenic effects .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| 5-(Pyridin-3-yl)-4H-triazol-3-amine | A549 (Lung) | 10 | Antiproliferative |

| 5-(Pyridin-3-yl)-4H-triazol-3-amine | MCF7 (Breast) | 15 | Antiproliferative |

| Aryl-substituted triazoles | Various | 5 - 20 | Antiangiogenic |

These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of triazole derivatives.

Antimicrobial and Antiviral Activities

Triazole compounds are recognized for their broad-spectrum antimicrobial activities. This compound has shown potential in inhibiting bacterial growth and viral replication. For example, similar triazole derivatives have been evaluated for their antiviral properties against influenza viruses by disrupting essential protein interactions within the viral replication process .

Table 2: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4H-triazol-3-yl)pyridin-3-amine | E. coli | 32 µg/mL |

| N-(4H-triazol-3-y)-pyridin-3-amines | S. aureus | 16 µg/mL |

These results indicate that modifications in the triazole structure can lead to enhanced antimicrobial potency.

Case Study: Anticancer Evaluation

In one study focused on the anticancer properties of triazole derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM across various cell lines including A549 and MCF7 .

Case Study: Antiviral Potential

Another investigation explored the antiviral capabilities of triazole compounds against influenza viruses. The study found that specific derivatives effectively inhibited viral replication by interfering with protein-protein interactions necessary for viral assembly . This highlights the therapeutic potential of triazole-based compounds in treating viral infections.

Scientific Research Applications

4H-1,2,4-triazoles and their derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . They possess diverse biological properties, including antibacterial, antimicrobial, antifungal, anticancer, antimycotic, antinociceptive, antioxidant, anticonvulsant, antiviral, anti-inflammatory, and analgesic activities . Triazole building blocks are used in the synthesis of drugs, agrochemicals, dyes, and pharmaceuticals and also find application as corrosion inhibitors, stabilizers in polymers, and ligands in coordination chemistry . Moreover, triazoles are utilized in the development of materials with unique properties, such as conducting polymers and sensors .

Synthesis and Characterization

- Synthesis of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: This compound is synthesized by mixing compound 1 with azide 2 in DMF, followed by the addition of sodium ascorbate and CuSO4·5H2O. The resulting precipitate is filtered and recrystallized to obtain the pure product 3 with a yield of 83% and a melting point of 151–152 °C .

- Characterization: The synthesized compound is characterized using 1H NMR, 13C NMR, HRMS, and X-ray diffraction (XRD). The XRD data indicates a triclinic structure with space group P −1 and specific unit cell parameters . Density functional theory (DFT) and Hirshfeld analysis are used to confirm the molecular and electronic structure .

Antibacterial Applications

- Triazole derivatives have demonstrated significant antibacterial activity . For instance, 3-(5-acylamino triazolyl)- 4 and 3-(5-benzylidineamino triazolyl)-naphthyridones 5 exhibit selectivity against Bacillus subtilis . The introduction of bromine at C-6 of the naphthyridinone skeleton enhances antibacterial activity .

- 5-substituted-3-pyridin-4-yl-1,2,4-triazoles 16 have shown comparable antibacterial activity to levofloxacin against B. subtilis, S. aureus, P. mirabilis, and S. typhi . Proteus mirabilis is particularly sensitive to these compounds .

- Amino-containing derivatives 18 exhibit potent inhibitory effects against S. aureus and E. coli, outperforming amoxicillin in some cases .

Antifungal Applications

- N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized and evaluated for antifungal activity. Many of these compounds show greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa species .

Antituberculosis Applications

- 1,2,4-triazolyl pyridines are being developed as a new class of compounds for the treatment of tuberculosis . Aromatic nitro-1,2,4-triazolyl pyridines are activated by F420-dependent Ddn activity, similar to the drug pretomanid . Compounds containing non-nitro groups can circumvent the requirement for F420-dependent Ddn activity, offering a way to avoid this resistance mechanism .

Cosmetic Applications

- Cosmetic polymers, including synthetic, semi-synthetic, and natural polymers, are used in various cosmetic products . They can be found in make-up, skin and hair care products, and as modifiers and stabilizers . Polymers can also be used to prepare nanoparticles for the delivery of fragrances and other active nutrients .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine, highlighting substituent variations and their implications:

Biochemical and Pharmacological Insights

- Anticancer Potential: N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine showed promising activity in preliminary screens, likely due to enhanced membrane penetration from lipophilic dichlorophenyl . Alkylsulfanyl derivatives exhibited kinase inhibition, with potency correlating with alkyl chain length .

- Solubility and Bioavailability :

Preparation Methods

Preparation of Key Intermediates: Methyl N′-Cyano-N-(pyridin-3-yl)sulfonylcarbamimidothioates

- Reagents: Primary pyridine-3-sulfonamides, dimethyl N-cyanodithioiminocarbonate, anhydrous potassium carbonate.

- Conditions: Stirring under reflux in dry acetone for 12–18 hours.

- Workup: Evaporation under reduced pressure, extraction with dichloromethane, acidification to neutral pH to precipitate intermediates.

- Outcome: Formation of methyl N′-cyano-N-(pyridin-3-yl)sulfonylcarbamimidothioates as key intermediates for triazole ring formation.

Cyclization to this compound Derivatives

- Reagents: The above intermediates, hydrazine hydrate (99%).

- Conditions: Reflux in acetonitrile or ethanol for 3.5 to 16 hours.

- Workup: Acidification to pH 6 with hydrochloric acid, filtration, washing, and drying.

- Yields: Moderate to good yields (40–69%) depending on substituents and specific conditions.

This step converts the cyano and carbamimidothioate groups into the 1,2,4-triazole ring fused to the pyridine moiety, producing the target compound.

Representative Reaction Scheme Summary

| Step | Reactants | Conditions | Product Type | Yield Range (%) |

|---|---|---|---|---|

| 1 | Pyridine-3-sulfonamide + dimethyl N-cyanoiminodithiocarbonate + K2CO3 | Reflux in dry acetone (12–18 h) | Methyl N′-cyano-N-(pyridin-3-yl)sulfonylcarbamimidothioates | 85–90 |

| 2 | Above intermediate + hydrazine hydrate (99%) | Reflux in acetonitrile or ethanol (3.5–16 h) | This compound derivatives | 40–69 |

Experimental Data Highlights

Example: Starting from methyl N′-cyano-N-{[4-(4-phenylpiperazin-1-yl)pyridin-3-yl]sulfonyl}carbamimidothioate, refluxing with hydrazine hydrate for 3.5 h yielded the target triazole derivative with a 66% yield and melting point 185–187 °C.

Spectroscopic Data: The synthesized compounds show characteristic IR bands for NH stretching (around 3400 cm⁻¹), sulfonyl groups (1140–1320 cm⁻¹), and aromatic C=C and C=N stretches (around 1580 cm⁻¹). Proton NMR spectra confirm the presence of triazole NH and amino groups, aromatic protons of pyridine, and substituents.

Alternative Synthetic Routes

Other approaches involve the synthesis of 1,2,4-triazole-3-thiones from hydrazides and methyl isothiocyanates, followed by alkylation reactions to introduce pyridinyl substituents. For example, hydrazides derived from pyridine esters are reacted with methyl isothiocyanates to form thiosemicarbazides, which cyclize under basic conditions to triazole-3-thiones. Subsequent alkylation with benzyl bromides or related reagents yields substituted triazolyl pyridines.

This route provides a flexible platform for analog synthesis but is more complex and less direct for the specific this compound compound.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine, and how can purity be optimized?

- Methodology : A two-step synthesis is common:

Nucleophilic substitution : React 3-aminopyridine with a triazole precursor (e.g., 3-chloro-1,2,4-triazole) in anhydrous DMF at 80–100°C for 12–24 hours.

Cyclization : Use microwave-assisted heating (150°C, 30 min) to improve yield .

- Characterization : Validate purity via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% theoretical values). Challenges include tautomerism in the triazole ring, which may complicate NMR interpretation (compare H NMR in DMSO-d6 vs. CDCl3) .

Q. How can researchers reliably characterize the tautomeric behavior of this compound?

- Approach : Combine spectroscopic and computational methods:

-

NMR : Compare N NMR spectra to distinguish between 1H- and 4H-triazole tautomers.

-

DFT calculations : Use Gaussian 16 to model energy differences between tautomers at the B3LYP/6-311+G(d,p) level .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

- Data Interpretation : A ΔG < 2 kcal/mol suggests tautomeric equilibrium, requiring dynamic NMR or low-temperature studies.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity (e.g., IC50 variability in kinase inhibition assays)?

- Root Cause Analysis :

- Purity : Cross-validate via LC-MS to rule out degradation products.

- Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations (e.g., 10 μM vs. 1 mM).

Q. How to design a computational workflow for predicting binding modes with target enzymes?

- Protocol :

Docking : Use AutoDock Vina with flexible triazole and pyridine rings.

MD Simulations : Run 100 ns NAMD simulations in explicit solvent to assess binding stability.

- Validation : Compare predicted ΔG values with experimental ITC data. A >0.8 correlation coefficient indicates reliable modeling .

Q. What methodologies improve bioavailability in preclinical studies?

- Formulation Strategies :

- Salt Formation : Screen counterions (e.g., HCl, mesylate) via solubility assays in PBS (pH 7.4).

- Nanoformulation : Use PEG-PLGA nanoparticles (size < 200 nm, PDI < 0.2) for enhanced permeability in Caco-2 cell monolayers .

彻底根治网卡网慢!极限优化你的网速!11:28

Resources for Collaboration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.